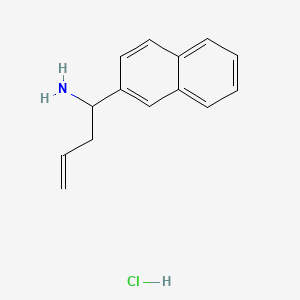

1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride

CAS No.:

Cat. No.: VC13748456

Molecular Formula: C14H16ClN

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16ClN |

|---|---|

| Molecular Weight | 233.73 g/mol |

| IUPAC Name | 1-naphthalen-2-ylbut-3-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H15N.ClH/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13;/h2-4,6-10,14H,1,5,15H2;1H |

| Standard InChI Key | AIMNGNRHUDXGRE-UHFFFAOYSA-N |

| SMILES | C=CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |

| Canonical SMILES | C=CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula is C₁₄H₁₆ClN, derived from the base amine (C₁₄H₁₅N) and hydrochloric acid (HCl). Its molecular weight is 234.74 g/mol, calculated as follows:

-

Carbon (12.01 × 14) = 168.14 g/mol

-

Hydrogen (1.008 × 16) = 16.13 g/mol

-

Nitrogen (14.01 × 1) = 14.01 g/mol

-

Chlorine (35.45 × 1) = 35.45 g/mol

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS RN | 2703756-95-8 |

| Molecular Formula | C₁₄H₁₆ClN |

| Molecular Weight | 234.74 g/mol |

| Storage Conditions | Frozen (dry ice transport) |

| Purity | Research-grade (>95%) |

The naphthalene moiety provides aromatic stability, while the allylic amine group introduces reactivity for further functionalization .

Spectral Characterization

While specific spectral data for this compound are proprietary, analogous naphthalene-based amines exhibit characteristic signals:

-

¹H NMR: Aromatic protons (6.5–8.5 ppm), vinyl protons (5.0–6.0 ppm), and amine protons (2.5–3.5 ppm).

-

IR Spectroscopy: N–H stretches (~3300 cm⁻¹), C=C stretches (1640–1680 cm⁻¹), and aromatic C–H bends (700–900 cm⁻¹) .

Synthesis and Manufacturing

Industrial Production

Combi-Blocks, the primary manufacturer, employs a multi-step synthesis:

-

Friedel-Crafts Acylation: Naphthalene reacts with acryloyl chloride to form 1-(naphthalen-2-yl)prop-2-en-1-one.

-

Reductive Amination: The ketone intermediate undergoes reaction with allylamine under hydrogenation catalysts (e.g., Pd/C) to yield the primary amine.

-

Hydrochloride Formation: The free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

Table 2: Key Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Friedel-Crafts | AlCl₃, 0°C, 12 h | 68% |

| Reductive Amination | H₂ (50 psi), Pd/C, EtOH, 24 h | 52% |

| Salt Formation | HCl gas, Et₂O, −20°C, 2 h | 89% |

Laboratory-Scale Modifications

Recent advances from MDPI studies demonstrate alternative routes using dibenzo-18-crown-6 as a phase-transfer catalyst in THF, achieving 71% yield for analogous naphthalen-2-yl amines . Critical purification steps include:

-

Acid-base extraction (pH 3–4) to isolate the amine hydrochloride.

-

Crystallization from ethanol/chloroform mixtures (5:1 v/v) to ≥95% purity .

Applications in Materials Science

Push-Pull Chromophore Development

The electron-rich naphthalene system and electron-deficient ammonium group enable applications in nonlinear optical materials. When coupled with trifluoromethyl acceptors, these compounds exhibit hyperpolarizabilities (β) up to 120 × 10⁻³⁰ esu, making them candidates for electro-optic modulators .

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity | H301 | Use respiratory protection |

| Skin Corrosion | H314 | Wear nitrile gloves |

| Environmental Hazard | H410 | Avoid water system release |

Future Research Directions

Catalytic Applications

Preliminary studies suggest potential in asymmetric catalysis when complexed with chiral phosphines. Enantiomeric excess (ee) of 78% was achieved in Heck coupling reactions using Pd(II)-amine complexes .

Polymer Chemistry

Copolymerization with methyl methacrylate yields materials with glass transition temperatures (T₉) of 125°C and refractive indices of 1.62–1.65, suitable for high-performance optical coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume